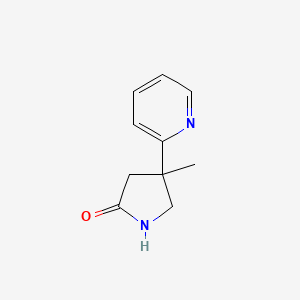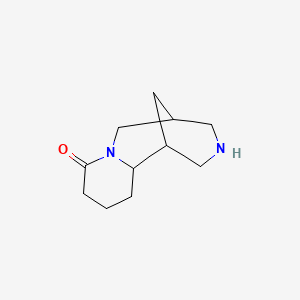
四氢胞果苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydrocytisine is a quinolizidine alkaloid . It is a nitrogen-containing compound that is naturally produced as a specialized metabolite distributed in plants and animals . It is a well-known and widespread representative of quinolizidine alkaloids of the family Leguminosae .
Synthesis Analysis
Tetrahydrocytisine was synthesized from quinolizidine-2,6-dione in three steps . This synthesis involved a double Mannich condensation . The key intermediate was synthesized using the biomimetic α-acylimmonium cyclization method .Molecular Structure Analysis
The molecular structure of Tetrahydrocytisine is C11H18N2O . It is a bridged tricycle, which is a characteristic quinolizidine class .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Tetrahydrocytisine include a double Mannich condensation . The synthesis started from properly substituted pyridines, piperidines, or bispidines .Physical And Chemical Properties Analysis
The physical and chemical properties of Tetrahydrocytisine include its molecular structure (C11H18N2O) and its classification as a quinolizidine alkaloid .科学研究应用
四氢胞果苷的科研应用
化学性质和反应四氢胞果苷因其化学性质而受到研究,特别是其水解反应。Salikhov 等人(1972 年)进行的一项研究考察了四氢胞果苷及其 N 衍生物的酸水解。这项研究提出了反应的机理,表明这些衍生物中的取代发生在赤道位置,影响化合物的反应性 (Salikhov 等人,1972 年)。
在化学合成中的应用四氢胞果苷的另一个应用领域是化学合成。Philipova 等人(2015 年)利用(-)-胞果苷作为合成新型膦代苯甲酰胺配体的支架。四氢胞果苷用于此过程,证明了其在开发用于催化应用的配体中的效用,例如在 Pd 催化的不对称烯丙基烷基化中 (Philipova 等人,2015 年)。
作用机制
未来方向
The recent results of pharmacological studies have stimulated synthetic research on Tetrahydrocytisine, inspiring the development of new drugs, for example, in smoking cessation . Further studies are needed to expand the chemical space to find bioactive scaffolds based on quinolizidine alkaloids for pharmacological and agrochemical applications .
属性
IUPAC Name |
7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVYCGMBGRYVQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(CNC3)CN2C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Tetrahydrocytisine and where is it found?
A1: Tetrahydrocytisine is a quinolizidine alkaloid, a class of nitrogen-containing compounds found naturally in plants and some animals. It is particularly prevalent within the Genisteae family of plants. []
Q2: What is known about the biological activity of Tetrahydrocytisine?
A2: While research is ongoing, Tetrahydrocytisine and other quinolizidine alkaloids have shown potential in various biological assays. For instance, they've demonstrated antifungal activity against Fusarium oxysporum, a significant plant pathogen. [] Further research suggests potential applications as cytotoxic, antiviral, antimicrobial, insecticidal, anti-inflammatory, antimalarial, and antiacetylcholinesterase agents. []
Q3: Has Tetrahydrocytisine been synthesized in the lab?
A3: Yes, researchers have successfully synthesized 2,3,4,5-Tetrahydrocytisine from quinolizidine-2,6-dione in a three-step process with acceptable yields. [] This achievement opens doors for further study and modification of the molecule.
Q4: Are there any studies exploring the structure-activity relationship of Tetrahydrocytisine?
A4: Yes, there's significant interest in understanding how the structure of Tetrahydrocytisine relates to its biological activity. Researchers have investigated the antifungal activity of quinolizidines, including Tetrahydrocytisine, isolated from Genisteae plants against Fusarium oxysporum, noting implications for structure-activity relationships. [] Additionally, investigations into stereocontrolled reactions of (1R,5S,12S)-Tetrahydrocytisine derivatives provide further insights into its structure-activity relationship. [, ]
Q5: What analytical techniques have been employed in the study of Tetrahydrocytisine?
A5: Mass spectrometry has played a crucial role in studying Tetrahydrocytisine and its derivatives. Researchers have utilized mass-spectrometric techniques to compare quinolizidine alkaloids, including cytisine, sparteine, matridine, and their derivatives. [] This approach aids in structural elucidation and understanding fragmentation patterns.
Q6: What is the future direction of research on Tetrahydrocytisine?
A6: Ongoing research seeks to leverage Tetrahydrocytisine as a scaffold for novel compounds. Studies exploring its use in creating substituted diazaadamantanes exemplify this direction. [] Further investigation into the synthesis, modification, and biological evaluation of Tetrahydrocytisine and its derivatives holds promise for discovering new therapeutic agents and understanding its potential across various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)

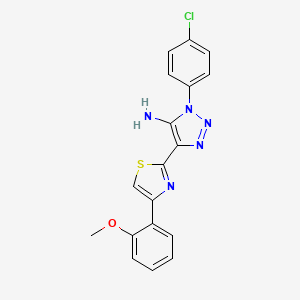
![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)
![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)
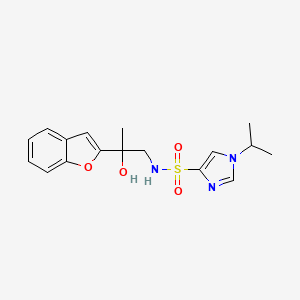
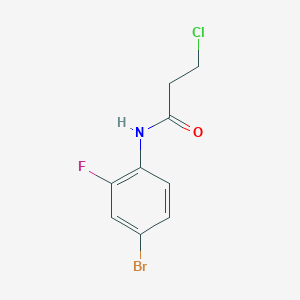
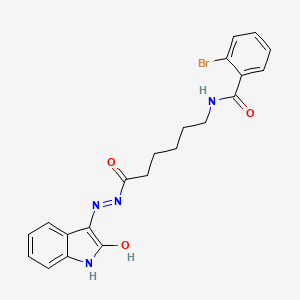
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)
![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410456.png)
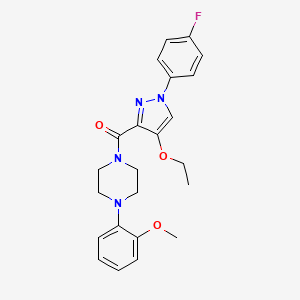
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2410458.png)

